2,2,6,6-四甲基-1-(4-硝基苯甲酰)哌啶

描述

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylpiperidine derivatives has been reported in several studies . One method involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction . Another study reported the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) in a micro fixed-bed reactor .Molecular Structure Analysis

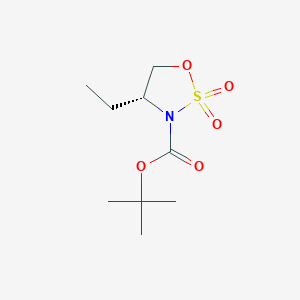

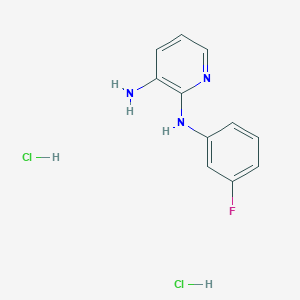

The molecular structure of 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is based on the structures generated from information available in various databases . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine is used in chemistry as a hindered base . It can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also undergo thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine is a colorless liquid and has a “fishy”, amine-like odor . It has a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .科学研究应用

Synthesis of Hindered Amine Light Stabilizers (HALS)

2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine: is utilized in the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) , a key intermediate for producing HALS . These stabilizers are crucial for enhancing the performance of plastics in strong light environments. The continuous-flow synthesis of DTMPA showcases an efficient method with a significant improvement in reaction rate, from 2 hours in batch to 12 minutes in flow, due to enhanced mass transfer .

Redox-Responsive Hydrogels for Controlled Release

The compound is integral in creating redox-responsive hydrogels that can be used for the controlled release of active molecules. These hydrogels can encapsulate negatively charged molecules like aspirin and release them upon electrochemical reduction . This application is particularly promising for targeted drug delivery systems.

Catalysis in Organic Synthesis

As a stable nitroxide radical, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine serves as a catalyst in various organic reactions. It is used in the oxidation of primary alcohols into aldehydes, showcasing its potential in green chemistry approaches .

Radical Polymerization

This compound plays a role in nitroxide-mediated radical polymerization, where it can trap styrenyl radicals generated from benzoyl peroxide. This application is significant in the field of polymer chemistry, contributing to the development of new polymeric materials .

Preparation of Metallo-Amide Bases

In the field of organometallic chemistry, 2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is used to prepare metallo-amide bases. These bases are essential for various synthetic applications, including the selective generation of silylketene acetals .

Synthesis of Sulfenamide Compounds

The compound is also used in the synthesis of sulfenamide compounds by reacting with heterocyclic thiols. This process involves the use of iodine as an oxidant and contributes to advancements in medicinal chemistry .

Allylic Amination Reactions

2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine: is a reactant in allylic amination reactions to synthesize allylated tertiary amines. This reaction is a key step in the production of various pharmaceuticals and fine chemicals .

Oxidation Reactions

Lastly, it is used in oxidation reactions in the presence of oxone as an oxidant to produce hydroxylamines. This application is vital for the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .

作用机制

Target of Action

2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine is a complex organic compound. It’s known that 2,2,6,6-tetramethylpiperidine, a related compound, is a hindered secondary amine used to prepare metallo-amide bases .

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Biochemical Pathways

It’s known that 2,2,6,6-tetramethylpiperidine can be used in the synthesis of various organic compounds .

安全和危害

未来方向

属性

IUPAC Name |

(4-nitrophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2)10-5-11-16(3,4)17(15)14(19)12-6-8-13(9-7-12)18(20)21/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANCDZWEOKDAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-1-(4-nitrobenzoyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)

![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)

![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)